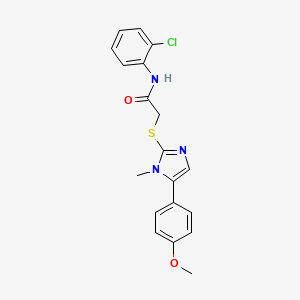

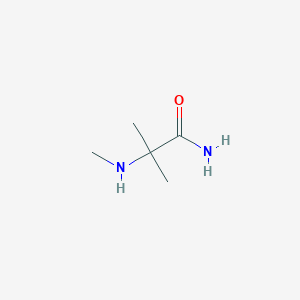

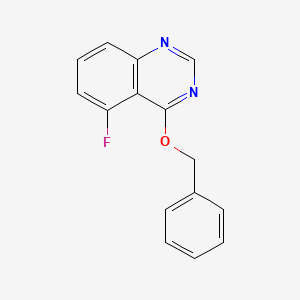

![molecular formula C9H12N4 B2982272 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 151693-89-9](/img/structure/B2982272.png)

4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the CAS Number: 151693-89-9. It has a molecular weight of 176.22 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine”, has been extensively studied. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Pyrazolo[3,4-b]pyridines are used as key intermediates in the synthesis of various novel compounds due to their unique chemical structure. They serve as building blocks for creating new molecules with potential therapeutic effects .

Inhibitory Effects in Drug Discovery

These compounds have shown good inhibitory effects in drug discovery, with IC50 values indicating their potency as inhibitors against certain targets, which could be beneficial in developing new medications .

Molecular Docking Studies

The molecular docking studies utilize pyrazolo[3,4-b]pyridines to evaluate the binding modes between the compound and target receptors or enzymes. This is crucial in understanding how these compounds interact at the molecular level .

Biomedical Applications

Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described for their biomedical applications. They are involved in more than 5500 references and patents, indicating their significant role in medical research and therapy .

Therapeutic Tools as Purine Analogues

Pyrazolo[3,4-b]pyridines act as purine analogues and have affinity to enzymes or receptors involved in critical biological processes. Their design and synthesis aim at exploring their cytotoxic potential for therapeutic applications .

Mecanismo De Acción

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridines family have been known to interact with various biological targets .

Mode of Action

It’s worth noting that compounds in the 1h-pyrazolo[3,4-b]pyridines family have shown significant inhibitory activity in various biological assays .

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes like taq polymerase and telomerase, and down-regulate proteins like erk2 .

Result of Action

Similar compounds have shown to trigger caspase activation by a possible oxidative mechanism .

Propiedades

IUPAC Name |

4,5,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)7-8(10)12-13-9(7)11-6(4)3/h1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRVFZMGTGRWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NN=C2N=C1C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

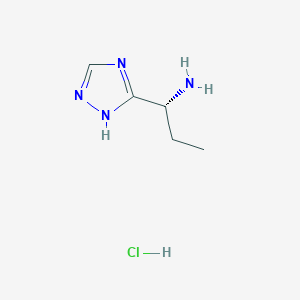

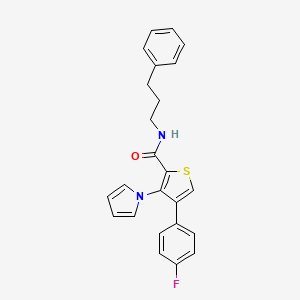

![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)

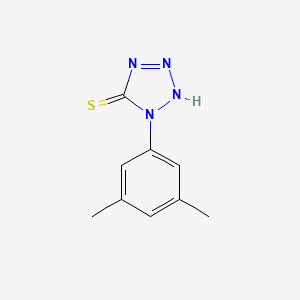

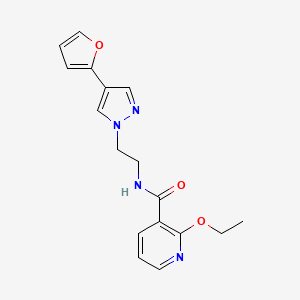

![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2982196.png)

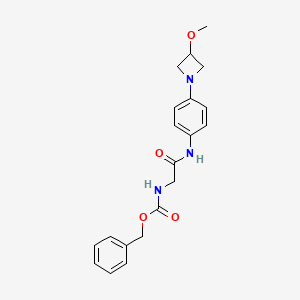

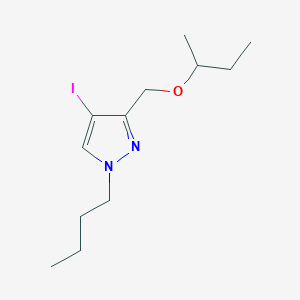

![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2982198.png)

![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)